molecular formula C17H11Cl2N3O B11400850 (2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B11400850
M. Wt: 344.2 g/mol
InChI Key: GVTJUSROWZXILI-PXNMLYILSA-N
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Description

(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation products: Carboxylic acids, ketones

    Reduction products: Alcohols, amines

    Substitution products: Derivatives with substituted groups at the dichlorophenyl moiety

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for the development of enzyme inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can disrupt microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and potential applications. The combination of the dichlorophenyl, imidazole, and pyridine moieties provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C17H11Cl2N3O

Molecular Weight

344.2 g/mol

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C17H11Cl2N3O/c18-13-3-4-14(15(19)9-13)17(23)16(22-7-6-21-11-22)8-12-2-1-5-20-10-12/h1-11H/b16-8-

InChI Key

GVTJUSROWZXILI-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3

Canonical SMILES

C1=CC(=CN=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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